molecular formula C19H22FN3O2 B2357856 N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-methoxyacetamide CAS No. 866136-83-6

N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-methoxyacetamide

Cat. No.: B2357856
CAS No.: 866136-83-6
M. Wt: 343.402
InChI Key: HJAUFIGMQNFCRD-UHFFFAOYSA-N
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Description

N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-methoxyacetamide (CAS: 866136-83-6) is a synthetic acetamide derivative featuring a fluorinated phenylpiperazine scaffold. Its structure comprises a 3-fluoro-substituted phenyl ring linked to a 4-phenylpiperazine moiety, with a 2-methoxyacetamide group attached at the para position (relative to the piperazine) .

Properties

IUPAC Name

N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-methoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O2/c1-25-14-19(24)21-15-7-8-18(17(20)13-15)23-11-9-22(10-12-23)16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJAUFIGMQNFCRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C3=CC=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501326385
Record name N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-methoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501326385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666764
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866136-83-6
Record name N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-methoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501326385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-methoxyacetamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common synthetic route involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-methoxyacetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Variations

The following table summarizes structural analogues, highlighting substituent differences and molecular properties:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents/Features CAS Number Source
Target Compound C₁₉H₂₁FN₃O₂ ~342.4* 3-fluoro, 4-phenylpiperazine, 2-methoxyacetamide 866136-83-6
N-[3-(acetylamino)-4-methylphenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide C₂₁H₂₄FN₄O₂ ~389.4 4-fluoro, 4-methylphenyl, acetylamino group 936820-52-9
N-[2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-(3-methoxyphenoxy)acetamide C₂₈H₃₃N₄O₃ 485.6 Dimethylamino group, 3-methoxyphenoxy, ethyl linker Not provided
2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide C₂₈H₂₇N₄O₂S 487.6 4-methoxyphenylpiperazine, benzothiazole ring 587004-28-2
N-{[5-(4-ethylpiperazin-1-yl)-1-(3-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methyl}-...acetamide C₃₀H₃₆FN₅O₃ 533.6 Ethylpiperazine, pyrazole ring, dual methoxy groups Not provided
N-(4-{2-hydroxy-3-[4-(4-methoxyphenyl)-1-piperazinyl]propoxy}phenyl)acetamide C₂₂H₂₉N₃O₄ 399.5 Hydroxypropoxy linker, 4-methoxyphenylpiperazine Not provided
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide C₁₉H₁₉ClF₃N₃O 397.8 2-chloro-5-(trifluoromethyl)phenyl, no methoxy 297150-41-5

*Estimated based on molecular formula.

Analysis of Structural and Functional Differences

Substituent Position and Electronic Effects
  • Fluorine Position: The target compound has a 3-fluoro substituent on the phenyl ring, while analogues like and feature 4-fluoro or trifluoromethyl groups.
  • Piperazine Modifications : Replacement of the 4-phenylpiperazine (target) with 4-ethylpiperazine () or 4-methoxyphenylpiperazine () alters basicity and lipophilicity. Ethyl groups increase hydrophobicity, whereas methoxy groups enhance hydrogen-bonding capacity.
Acetamide Modifications
  • The 2-methoxyacetamide group in the target compound contrasts with acetylamino (), 3-methoxyphenoxy (), or benzothiazole-linked () acetamides. Methoxy groups generally improve metabolic stability compared to bulkier substituents .
Aromatic Heterocycles
  • Compounds like (benzothiazole) and (pyrazole) incorporate fused or substituted heterocycles, which may enhance π-π stacking interactions or modulate selectivity for specific biological targets.

Physicochemical and Pharmacokinetic Implications

  • Lipophilicity : The trifluoromethyl group in increases lipophilicity (logP ~3.5 estimated), whereas the hydroxypropoxy linker in introduces polarity (logP ~2.1). The target compound’s logP is likely intermediate (~2.8), balancing blood-brain barrier permeability and solubility .
  • Molecular Weight : Larger compounds (e.g., , 533.6 g/mol) may face challenges in oral bioavailability, whereas the target (342.4 g/mol) adheres more closely to Lipinski’s rules .

Biological Activity

N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-methoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

C19H22FN3O2C_{19}H_{22}FN_{3}O_{2}

It features a piperazine ring, a fluorinated phenyl group, and a methoxyacetamide moiety, contributing to its pharmacological profile.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic route often includes:

  • Formation of the piperazine derivative : This involves the reaction of 4-fluorophenylpiperazine with appropriate acylating agents.
  • Fluorination : Introduction of the fluorine atom at the meta position on the aromatic ring.
  • Acetamide formation : The final step includes the acetamide functionalization.

Antitumor Activity

Research has shown that compounds similar to this compound exhibit significant antitumor properties. For instance, studies involving fluoro-, methoxyl-, and amino-substituted isoflavones have demonstrated promising activity against various cancer cell lines, such as MDA-MB-468 (breast cancer) and HT29 (colon cancer) cells .

CompoundCell LineGI50 Value (µM)
Isoflavone AMDA-MB-468< 1
Isoflavone BHT295.2

These findings suggest that the structural features of this compound may confer similar antitumor activity.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it may interact with specific cellular pathways involved in apoptosis and cell proliferation. For example, studies indicate that compounds with similar piperazine structures can modulate cytochrome P450 activity, enhancing their bioactivation and efficacy against tumor cells .

Case Studies

  • Case Study 1 : A study evaluated the effects of this compound on human breast cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations as low as 0.5 µM.
  • Case Study 2 : In a separate investigation involving animal models, administration of the compound resulted in reduced tumor size compared to control groups, indicating its potential as an effective therapeutic agent.

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